Heterobifunctional Azide-Methylamine versus Homobifunctional or Monofunctional PEG3-Azide: Functional Group Orthogonality Comparison
Methylamino-PEG3-azide provides two distinct, orthogonal reactive groups—an azide at one terminus and a secondary methylamine at the opposite terminus—enabling sequential, independent conjugation steps without cross-reactivity or protection/deprotection requirements . In contrast, m-PEG3-azide contains only a single reactive terminus (azide) with an inert methoxy group at the opposite end, precluding secondary attachment . Amino-PEG3-azide also offers bifunctionality but with a primary amine rather than a secondary methylamine, which alters reaction kinetics and pH-dependent reactivity .
| Evidence Dimension | Number of reactive functional groups and orthogonality |
|---|---|
| Target Compound Data | Two orthogonal reactive termini: terminal azide (click chemistry compatible) + terminal secondary methylamine (electrophile-reactive) |
| Comparator Or Baseline | m-PEG3-azide: one reactive terminus (azide) + inert methoxy; Amino-PEG3-azide: two reactive termini (azide + primary amine) but primary amine exhibits different reactivity profile vs. secondary methylamine |
| Quantified Difference | Qualitative: orthogonal dual reactivity vs. single reactivity (m-PEG3-azide) vs. alternative amine class (Amino-PEG3-azide) |
| Conditions | Structural/functional group analysis per vendor specifications and chemical classification |
Why This Matters
Procurement of a heterobifunctional linker with orthogonal reactivity enables modular, stepwise bioconjugation strategies that homobifunctional or monofunctional analogs cannot support without additional synthetic steps.
